4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
The compound “4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The trifluoromethyl group is often used in drug design to improve stability and bioavailability .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide . The trifluoromethyl group can be introduced using various methods, such as the reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of benzamides and trifluoromethylated compounds. The benzamide group would consist of a benzene ring attached to a carbonyl (C=O) and an amine (NH2) group. The trifluoromethyl group (CF3) would be attached to another benzene ring .Chemical Reactions Analysis
Benzamides and trifluoromethylated compounds can undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions . Trifluoromethyl groups can be transformed into other functional groups through various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-31(29,30)27(15-16-6-3-2-4-7-16)20-12-10-17(11-13-20)21(28)26-19-9-5-8-18(14-19)22(23,24)25/h2-14H,15H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFGBECXHRKYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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